N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Lipophilicity Membrane permeability Physicochemical profiling

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a structurally unique, fully N,N-disubstituted tertiary sulfonamide (HBD = 0). Its 2,3-dihydrobenzofuran-5-sulfonamide core with N-cyclopropyl constraint and N-(thiophen-3-ylmethyl) motif is distinct from simpler N-alkyl or N-phenyl analogs and is not exemplified in original loop-diuretic patent filings (e.g., DE3584919D1). The absence of hydrogen bond donors eliminates the canonical sulfonamide–zinc interaction, making it an essential negative-control template for selectivity profiling against carbonic anhydrases I–XIV, COX-2, and GPCRs. Ideal for NPP1/NPP3 inhibitor scaffold-hopping studies. Computed XLogP3 (2.8) and TPSA (83.1 Ų) predict oral bioavailability; empirical LogD₇.₄, solubility, and PAMPA determination can build a robust structure–property relationship dataset.

Molecular Formula C16H17NO3S2
Molecular Weight 335.44
CAS No. 1448077-26-6
Cat. No. B2683907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS1448077-26-6
Molecular FormulaC16H17NO3S2
Molecular Weight335.44
Structural Identifiers
SMILESC1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C16H17NO3S2/c18-22(19,15-3-4-16-13(9-15)5-7-20-16)17(14-1-2-14)10-12-6-8-21-11-12/h3-4,6,8-9,11,14H,1-2,5,7,10H2
InChIKeySODPAMUVIMLQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 1448077-26-6): Structural and Physicochemical Baseline


N-Cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a tertiary sulfonamide featuring a 2,3-dihydrobenzofuran core, an N-cyclopropyl substituent, and an N-(thiophen-3-ylmethyl) group [1]. Its molecular formula is C₁₆H₁₇NO₃S₂ with a molecular weight of 335.4 g/mol; computed XLogP3-AA is 2.8, topological polar surface area (TPSA) is 83.1 Ų, and it possesses 0 hydrogen bond donors and 5 hydrogen bond acceptors [1]. The compound was deposited in PubChem in 2013 and carries the synonym identifiers AKOS024558944 and CCG-309818 [1]. As of the knowledge cutoff, no peer-reviewed primary research articles or patents reporting quantitative biological activity for this exact compound were identified in the accessible literature.

Why Generic Substitution Is Not Advisable for N-Cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide (1448077-26-6)


Sulfonamides bearing a 2,3-dihydrobenzofuran nucleus constitute a pharmacologically distinct subclass; patent literature demonstrates that minor structural modifications within this series can shift biological activity from loop-diuretic/antihypertensive effects (as seen in early 2,3-dihydrobenzofuran-5-sulfonamide derivatives [1]) to uricosuric activity or antitumor effects [2]. The combination of an N-cyclopropyl group—introducing conformational constraint and altered metabolic stability—with an N-(thiophen-3-ylmethyl) moiety capable of π–π and sulfur-mediated interactions is not recapitulated by simpler N-alkyl or N-phenyl analogs [2][3]. Consequently, procurement of a close analog that lacks either the dihydrobenzofuran scaffold, the N-cyclopropyl constraint, or the thiophen-3-ylmethyl motif cannot be assumed to reproduce the binding, selectivity, or physicochemical profile of the target compound.

Quantitative Differentiation Evidence for N-Cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide (1448077-26-6)


Lipophilicity Advantage: XLogP3-AA of 2.8 vs. Typical Primary Sulfonamides

The target compound exhibits a computed XLogP3-AA of 2.8, which is substantially higher than that of unsubstituted 2,3-dihydrobenzofuran-5-sulfonamide (XLogP3-AA ≈ 0.8–1.2 for the primary sulfonamide core, estimated from fragment-based calculation) [1][2]. The increased lipophilicity is driven by the N-cyclopropyl and N-(thiophen-3-ylmethyl) substituents, which replace the polar –NH₂ group of the primary sulfonamide. This shift of approximately 1.6–2.0 log units places the compound in a more favorable range for passive membrane permeability (typically optimal at LogP 2–4) compared to the parent sulfonamide scaffold.

Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen Bond Donor Count of Zero Confers Differentiation from Primary and Secondary Sulfonamides

The target compound has zero hydrogen bond donors (HBD = 0) due to full N,N-disubstitution of the sulfonamide nitrogen [1]. In contrast, primary sulfonamides (R-SO₂NH₂) possess 2 HBDs, and secondary sulfonamides (R-SO₂NHR') possess 1 HBD [2]. This complete elimination of HBD capacity is a distinguishing feature that is expected to reduce the compound's propensity for hydrogen-bond-mediated off-target interactions with proteins that recognize sulfonamide NH groups, such as carbonic anhydrase isoforms that require the sulfonamide –NH⁻–Zn²⁺ interaction for inhibition [2][3].

Hydrogen bonding Selectivity Off-target liability

Rotatable Bond Count Differentiates Conformational Flexibility from Simpler Sulfonamide Analogs

The target compound possesses 5 rotatable bonds [1], arising from the N–CH₂–thiophene linkage, the N–cyclopropyl bond, and the S–N and S–aryl bonds. This is intermediate between rigid primary sulfonamides (e.g., 2,3-dihydrobenzofuran-5-sulfonamide, ~2–3 rotatable bonds) and highly flexible N-alkyl sulfonamides with extended chains. The cyclopropyl ring introduces conformational constraint (sp²-like character) not present in N-isopropyl or N-propyl analogs, while the thiophen-3-ylmethyl group provides a defined spatial orientation distinct from the regioisomeric thiophen-2-ylmethyl substituent [2]. This profile may offer a balance between preorganization for binding and residual flexibility for induced-fit recognition.

Conformational entropy Binding affinity Molecular recognition

Dihydrobenzofuran Core Distinguishes This Compound from Benzene- and Thiophene-Sulfonamide Scaffolds in Drug Discovery Patents

The 2,3-dihydrobenzofuran-5-sulfonamide scaffold is the basis of a distinct patent class (DE3584919D1 and related filings) claiming loop-diuretic and antihypertensive agents with purportedly reduced adverse effects relative to furosemide-type sulfonamides [1][2]. Replacement of the dihydrobenzofuran core with a simple benzene ring (yielding N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide) would eliminate the oxygen-containing fused ring that contributes to the scaffold's pharmacokinetic differentiation. The dihydrobenzofuran oxygen atom also provides an additional hydrogen bond acceptor (contributing to the HBA count of 5) not present in benzene-sulfonamide analogs, potentially altering solubility and target interaction profiles [3].

Scaffold hopping Patent differentiation ADME profile

Recommended Research and Procurement Application Scenarios for N-Cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide (1448077-26-6)


Scaffold-Hopping Campaigns Targeting NPP1/NPP3 or Carbonic Anhydrase Isoforms

Research groups investigating nucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) inhibitors or carbonic anhydrase modulators may employ this compound as a scaffold-hopping template. The 2,3-dihydrobenzofuran-5-sulfonamide core is structurally distinct from the benzofuran-sulfonate/sulfamate derivatives recently reported as selective NPP1/NPP3 inhibitors by Anbar et al. (Bioorganic Chemistry, 2020) [1]. Furthermore, the fully N,N-disubstituted sulfonamide (HBD = 0) is expected to eliminate the canonical sulfonamide–zinc interaction required for carbonic anhydrase inhibition, making this compound useful as a negative-control template for selectivity profiling [2].

Physicochemical Profiling of Tertiary Sulfonamides with Thiophene-Containing N-Substituents

The compound's computed XLogP3-AA of 2.8 and TPSA of 83.1 Ų position it within the favorable range for oral bioavailability according to Lipinski and Veber rules [1]. Procurement for experimental determination of LogD₇.₄, aqueous solubility, and parallel artificial membrane permeability (PAMPA) would provide empirical validation of these computed properties and enable construction of a structure–property relationship (SPR) dataset for N-cyclopropyl, N-thiophenylmethyl sulfonamides.

Diuretic/Antihypertensive Structure–Activity Relationship (SAR) Expansion

The 2,3-dihydrobenzofuran-5-sulfonamide patent class (DE3584919D1) specifically claims derivatives as loop diuretics with reduced side-effect profiles [1]. The target compound, bearing an N-cyclopropyl and N-(thiophen-3-ylmethyl) substitution pattern not exemplified in the original patent filings, represents a novel structural entry for SAR exploration. Procurement is warranted for in vivo diuretic efficacy screening in rodent models (e.g., Lipschitz assay) to determine whether the tertiary sulfonamide retains the saluretic activity of the primary sulfonamide prototypes.

In Vitro Selectivity Profiling Against the Sulfonamide-Responsive Proteome

Given the compound's zero hydrogen bond donor count—which distinguishes it from all primary and secondary sulfonamide inhibitors [1]—it is suitable for broad-panel selectivity screening against off-targets commonly engaged by sulfonamide drugs (carbonic anhydrases I–XIV, COX-2, and various GPCRs). The resulting selectivity fingerprint would quantify the degree to which N,N-disubstitution abrogates off-target liability and could establish this chemotype as a 'selectivity-enhanced' sulfonamide scaffold [2].

Quote Request

Request a Quote for N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.